2-Isopropyl-4-methyl-1H-imidazole-5-carbaldehyde
CAS No.:
Cat. No.: VC13830885
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 5-methyl-2-propan-2-yl-1H-imidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)7(4-11)10-8/h4-5H,1-3H3,(H,9,10) |
| Standard InChI Key | NZVNALQAPULNDI-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N1)C(C)C)C=O |
| Canonical SMILES | CC1=C(N=C(N1)C(C)C)C=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Isopropyl-4-methyl-1H-imidazole-5-carbaldehyde is a monosubstituted imidazole derivative characterized by the following structural attributes:
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde |
| CAS Number | 97749-74-1 |
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| SMILES | CC1=C(N=C(N1)C(C)C)C=O |
| InChIKey | NZVNALQAPULNDI-UHFFFAOYSA-N |
| PubChem CID | 13548619 |
The compound’s planar imidazole ring system allows for π-π stacking interactions, while the formyl group at position 5 provides a reactive site for further chemical modifications, such as condensation reactions . The isopropyl substituent at position 2 introduces steric bulk, which can influence binding affinity in biological targets or modulate solubility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-isopropyl-4-methyl-1H-imidazole-5-carbaldehyde typically begins with simpler imidazole precursors. A common approach involves the alkylation of 4-methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1) with isopropyl halides in the presence of a strong base, such as sodium hydride (NaH) .
Key Reaction Steps:
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Deprotonation: The nitrogen at position 1 of 4-methyl-1H-imidazole-5-carbaldehyde is deprotonated using NaH in anhydrous tetrahydrofuran (THF) .
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Alkylation: The resulting anion reacts with 2-bromopropane to introduce the isopropyl group at position 2.
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Workup: The product is purified via column chromatography or recrystallization.
This method yields moderate to high purity product, though optimization of reaction time and temperature is critical to minimizing side reactions .
Physicochemical Characterization
Thermodynamic Properties
Data gaps exist for critical parameters such as melting point, boiling point, and solubility. Computational predictions using tools like COSMO-RS could provide estimates, but experimental validation remains necessary .
Future Research Directions
Priority Areas
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory properties.
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Derivatization Studies: Leveraging the aldehyde group for Schiff base formation or click chemistry.
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Process Optimization: Developing greener synthetic routes using ionic liquids or microwave irradiation.
Computational Modeling
Molecular docking studies could predict binding affinities for targets like CYP450 enzymes or bacterial efflux pumps, guiding rational drug design.
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